molecular formula C23H22N4OS B2694394 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242943-83-4

2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2694394
CAS No.: 1242943-83-4
M. Wt: 402.52
InChI Key: IHLRTZNCOZXSMB-UHFFFAOYSA-N
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Description

2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of thienopyrimidinones, which are known for their diverse pharmacological properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one are largely determined by its interactions with various biomolecules. It has been found to exhibit significant activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase .

Cellular Effects

In cellular contexts, this compound has been shown to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the compound has been found to inhibit the activity of AChE and BChE enzymes, which play crucial roles in nerve signal transmission .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits significant antimycobacterial activity, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been reported, the compound’s significant antimycobacterial activity suggests that it may have a dose-dependent effect .

Metabolic Pathways

Given its inhibitory effects on AChE and BChE enzymes, it is likely that the compound interacts with metabolic pathways involving these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with suitable aldehydes or ketones, followed by cyclization to form the thienopyrimidinone core . The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit cytochrome bd oxidase makes it a promising candidate for the development of new antitubercular agents .

Properties

IUPAC Name

7-(2-methylphenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-16-7-5-6-10-18(16)19-15-29-21-20(19)24-23(25-22(21)28)27-13-11-26(12-14-27)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLRTZNCOZXSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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